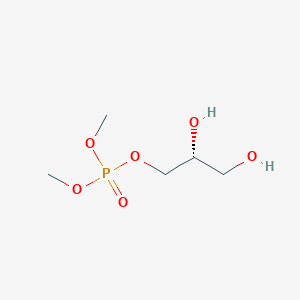

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester

Description

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester (IUPAC name: (2R)-2,3-dihydroxypropyl dimethyl phosphate) is a chiral organophosphate ester featuring a glycerol backbone with two methyl groups and a phosphate group.

Properties

CAS No. |

565453-61-4 |

|---|---|

Molecular Formula |

C5H13O6P |

Molecular Weight |

200.13 g/mol |

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] dimethyl phosphate |

InChI |

InChI=1S/C5H13O6P/c1-9-12(8,10-2)11-4-5(7)3-6/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

KZHNRBUBHJMJDS-RXMQYKEDSA-N |

Isomeric SMILES |

COP(=O)(OC)OC[C@@H](CO)O |

Canonical SMILES |

COP(=O)(OC)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Esterification Using Phosphorochloridates

This method involves sequential esterification of phosphoric acid with methanol and the (2R)-2,3-dihydroxypropyl group. A representative protocol derived from phosphate ester syntheses involves:

-

Protection of the diol : (2R)-2,3-dihydroxypropan-1-ol is protected as a cyclic acetal (e.g., 2,2-dimethyl-1,3-dioxolane-4-yl-methanol) to isolate the primary hydroxyl group for selective reaction.

-

Reaction with dimethyl phosphorochloridate : The protected diol reacts with dimethyl phosphorochloridate in dichloromethane (DCM) with triethylamine (EtN) as a base.

-

Deprotection : Acidic hydrolysis (e.g., HCl in tetrahydrofuran/water) removes the acetal protecting group, yielding the target compound.

Key conditions :

Epoxide Ring-Opening with Phosphoric Acid Derivatives

Glycidol derivatives serve as chiral precursors. For example:

-

(R)-Glycidol reacts with dimethyl phosphate under acidic conditions, enabling nucleophilic ring-opening at the epoxide’s less hindered carbon.

-

The intermediate is hydrolyzed to yield the (2R)-configured diol.

Advantages :

Limitations :

Catalytic and Stereochemical Considerations

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis ensures the (2R) configuration:

Reaction Monitoring and Optimization

-

pH control : Maintained at 7–8 during esterification to prevent diol oxidation.

-

Temperature : Elevated temperatures (e.g., 50°C) accelerate esterification but risk racemization.

Analytical Validation of Synthetic Products

Structural Confirmation

Purity Assessment

Industrial-Scale Production Methods

Solvent-Free Esterification

A patented method avoids solvents to improve yield and reduce waste:

-

Reactants : Phosphorus oxychloride, methanol, and (2R)-2,3-dihydroxypropan-1-ol.

-

Outcome : >90% conversion to triesters, with subsequent hydrolysis to the target diester.

Advantages :

Challenges and Mitigation Strategies

Competing Esterification Reactions

Racemization Risks

-

Issue : Acidic conditions may epimerize the (2R) center.

-

Solution : Mild deprotection (e.g., aqueous citric acid instead of HCl).

Emerging Methodologies

Flow Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.

Major Products Formed

Hydrolysis: Phosphoric acid and 2,3-dihydroxypropyl alcohol.

Oxidation: Higher oxidation state phosphoric acid derivatives.

Substitution: New esters or other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

Phosphoric acid derivatives, including (2R)-2,3-dihydroxypropyl dimethyl ester, are crucial in the development of prodrugs. These prodrugs are designed to enhance the solubility and bioavailability of nucleoside analogs. For instance, the use of phosphoric acid derivatives has been documented in the synthesis of nucleoside phosphate and phosphonate prodrugs that exhibit improved pharmacokinetic properties .

Case Study : In a study focused on the synthesis of nucleoside analogs for antiviral therapies, researchers utilized phosphoric acid derivatives to create prodrugs that significantly improved intracellular delivery of therapeutic agents. The resulting compounds demonstrated enhanced efficacy against viral infections such as hepatitis C .

Biotechnology

In biotechnology, phosphoric acid esters play a role in the modification of biomolecules for various applications including drug delivery systems and enzyme stabilization. The unique structure of (2R)-2,3-dihydroxypropyl dimethyl ester allows for the creation of stable conjugates with proteins and nucleic acids.

Data Table: Applications in Biotechnology

Environmental Science

Phosphoric acid esters are also studied for their environmental impact and potential applications in bioremediation. Their ability to interact with biological systems makes them candidates for developing biodegradable materials that can mitigate pollution.

Case Study : Research has indicated that certain phosphoric acid esters can be employed to enhance the degradation of pollutants in soil and water systems, promoting a more sustainable approach to environmental management .

Mechanism of Action

The mechanism of action of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, involves its ability to participate in phosphorylation reactions. The compound can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is essential in cellular signaling pathways and energy transfer mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound differs from related esters in its phosphate core and methyl substituents. Key comparisons include:

Table 1: Structural Comparison

Stereochemical Considerations

The (2R) configuration in the target compound and its stearic acid analog may enhance specificity in biochemical interactions. For example, microbial studies show stereochemistry-dependent antimicrobial efficacy in similar esters .

Biological Activity

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, commonly referred to as a phosphonate ester, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, therapeutic potentials, and case studies highlighting its efficacy.

Chemical Structure and Synthesis

The compound is characterized by a phosphoric acid backbone with a dimethyl ester functional group and a 2,3-dihydroxypropyl substituent. Its synthesis typically involves the reaction of phosphoric acid with appropriate alcohols under controlled conditions to yield the desired ester. Various methods have been documented for synthesizing phosphonate prodrugs, which enhance bioavailability and therapeutic efficacy.

Phosphonates like this compound exhibit several biological activities:

- Antiviral Activity : Phosphonate esters are known to inhibit viral replication by interfering with nucleic acid synthesis. They act as prodrugs that are converted into active forms that inhibit viral enzymes such as reverse transcriptase and DNA polymerases .

- Antifungal Properties : Some studies indicate that phosphonic acids can inhibit the growth of oomycetes and other fungal pathogens by disrupting metabolic processes like oxidative phosphorylation .

- Cell Signaling Modulation : Phosphonates may also modulate cell signaling pathways by acting on kinases involved in cell proliferation and survival, thus showing potential in cancer therapy .

Therapeutic Potential

The therapeutic applications of phosphoric acid dimethyl[(R)-2,3-dihydroxypropyl] ester span various fields:

- Antiviral Treatments : Its derivatives have been explored as treatments for viral infections such as HIV and Hepatitis B. The compound's ability to penetrate cellular membranes enhances its effectiveness against intracellular pathogens .

- Cancer Therapy : Research has shown that phosphonate compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, inhibitors targeting dihydrofolate reductase (DHFR) have demonstrated significant anti-tumor activity in preclinical models .

- Agricultural Applications : Due to its antifungal properties, this compound is also being investigated for use in agriculture as a fungicide to protect crops from various diseases .

1. Antiviral Efficacy

A study conducted by Hostetler et al. reported on the antiviral efficacy of cyclic phosphonate prodrugs against HIV. The research demonstrated that these compounds effectively inhibited viral replication in vitro, suggesting a promising avenue for developing new antiviral therapies .

2. Antifungal Activity

Research published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of phosphonic acid derivatives against oomycete pathogens. The study found that these compounds not only inhibited pathogen growth but also stimulated plant defense mechanisms .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification of phosphoric acid with (2R)-2,3-dihydroxypropyl alcohol using a dehydrating agent (e.g., DCC or carbodiimides) under anhydrous conditions. Catalytic acid (e.g., p-toluenesulfonic acid) or enzyme-mediated approaches (e.g., lipases) can improve regioselectivity. Solvent choice (e.g., THF or dichloromethane) and temperature control (20–40°C) are critical to minimize side reactions. Post-synthesis purification via liquid-liquid extraction (e.g., using ethyl acetate/water phases) or column chromatography (silica gel, eluting with methanol/chloroform gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is essential for verifying the esterification pattern and stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column can resolve enantiomeric impurities. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns. Reference databases like PubChem or EPA DSSTox provide benchmark spectral data for validation .

Q. How should researchers assess the hydrolytic stability of this compound under standard laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 4–9) and monitoring degradation via HPLC or -NMR at controlled temperatures (e.g., 25°C and 40°C). Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Use inert atmospheres (argon or nitrogen) and desiccants to minimize moisture-induced hydrolysis during storage .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent degradation pathways of this compound in aqueous environments?

- Methodological Answer : Degradation occurs via nucleophilic attack on the phosphorus center. Under acidic conditions (pH < 4), hydrolysis proceeds through a protonated intermediate, while alkaline conditions (pH > 8) favor direct hydroxide ion attack. Isotopic labeling (-water) and computational simulations (DFT or MD) can map transition states and activation energies. Electrospray Ionization Mass Spectrometry (ESI-MS) tracks intermediate species .

Q. How does the compound interact with biological membranes, and what experimental designs quantify its permeability?

- Methodological Answer : Use artificial lipid bilayers (e.g., PAMPA assays) or cell-based models (Caco-2 monolayers) to measure passive diffusion. Fluorescent tagging (e.g., dansyl derivatives) enables real-time tracking via confocal microscopy. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) assesses binding affinity to membrane proteins. Molecular dynamics simulations (e.g., GROMACS) predict partitioning behavior .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in phosphorylation reactions?

- Methodological Answer : Systematic reproducibility studies should control variables like solvent polarity, trace metal content (e.g., ICP-MS analysis), and residual moisture. Compare results across multiple analytical platforms (e.g., -NMR vs. colorimetric phosphate assays). Meta-analyses of kinetic data (e.g., Eyring plots) identify outliers caused by experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.